8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS RN: 1160263-81-9) is a halogenated quinoline derivative with a molecular formula of C₁₉H₁₅Cl₂NO₂ and an average molecular weight of 360.234 g/mol . It features a quinoline core substituted with a chlorine atom at the 8-position, a 4-isopropoxyphenyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position. This compound is typically synthesized via thionyl chloride-mediated chlorination of the corresponding carboxylic acid precursor . Its solid-state properties (e.g., crystallization from ethyl acetate) and reactivity make it a valuable intermediate in medicinal chemistry, particularly for synthesizing amide or ester derivatives for biological screening .
Properties
IUPAC Name |
8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWCJBLUHUJXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, through its carbonyl chloride group. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine residue.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of kinases involved in cell signaling pathways, leading to changes in downstream gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit proteases by forming a covalent bond with the active site cysteine residue, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Additionally, prolonged exposure to high doses can lead to adverse effects, including organ toxicity and systemic inflammation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. The metabolic pathways of this compound can also influence the levels of metabolites in cells, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can accumulate in the endoplasmic reticulum or mitochondria, affecting protein folding and cellular respiration.
Biological Activity
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a chloro substituent at position 8 and an isopropoxyphenyl group at position 2. Its molecular formula is with a molecular weight of approximately 360.24 g/mol. The carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor antagonist . The compound interacts with specific molecular targets, modulating biological pathways by inhibiting enzyme activity or blocking receptor functions. This mechanism is crucial for understanding its potential therapeutic applications, particularly in drug development targeting various diseases.
Biological Activity Profile
Recent studies have highlighted the diverse biological activities associated with this compound:
- Antiviral Activity : Research indicates that compounds structurally related to this compound exhibit antiviral properties against various viruses, including enteroviruses. For instance, derivatives showed improved antiviral activity compared to other compounds in the same series, suggesting the potential for further optimization in drug design .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that analogs of quinoline derivatives possess significant cytotoxic effects against cancer cell lines. The selectivity index (SI), which indicates the safety and efficacy ratio, was favorable for certain derivatives, making them candidates for further development .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For example, studies on related compounds indicate inhibition of α-glucosidase, which plays a role in glucose metabolism, thus presenting potential applications in managing diabetes .
Research Findings and Case Studies
Several case studies have contributed to the understanding of the biological activity of this compound:
- Antiviral Efficacy Study : A study assessed the antiviral efficacy of various quinoline derivatives against EV-D68 virus using cytopathic effect (CPE) assays. Compounds with specific substitutions exhibited enhanced antiviral properties while maintaining lower cytotoxicity levels .
- Anticancer Activity Assessment : In a comparative analysis of several quinoline derivatives, those containing the isopropoxy group demonstrated notable cytotoxicity against human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) were significantly lower than those of non-targeted compounds, indicating a strong anticancer potential .
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors revealed that derivatives of this compound exhibited potent inhibition against α-glucosidase with IC50 values ranging from 26.0 ± 0.8 to 459.8 ± 1.5 µM . This suggests that modifications in the chemical structure can lead to enhanced bioactivity.
Comparative Table of Biological Activities
| Compound | Biological Activity | IC50/EC50 Values | Selectivity Index |
|---|---|---|---|
| This compound | Antiviral | Varies by derivative | High |
| Quinoline Derivative A | Anticancer | GI50 = 20 nM | Favorable |
| Quinoline Derivative B | α-Glucosidase Inhibitor | IC50 = 30 µM | Moderate |
Scientific Research Applications
The compound 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic molecule with various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the compound's efficacy against various cancer cell lines. The results showed that it inhibited cell proliferation in breast and lung cancer models, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modify biological pathways makes it valuable for understanding disease mechanisms.
Data Table: Enzyme Inhibition Assays
Forensic Science
In forensic applications, this compound serves as a reagent for detecting specific biological markers or substances in samples. Its chemical properties allow for selective binding, which can enhance the sensitivity of detection methods.
Case Study: Detection of Biological Samples
Research indicated that using this compound in conjunction with chromatography techniques improved the identification of certain metabolites in biological fluids, aiding forensic investigations.
Agricultural Chemistry
Preliminary studies suggest that this compound may have applications in agricultural chemistry, particularly as a pesticide or herbicide due to its potential toxic effects on specific plant pathogens.
Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physical Properties of Selected Quinoline-4-carbonyl Chlorides
Key Observations:
Chlorine Position: Moving the chlorine from the 8- to the 6-position (e.g., 6-Cl vs.
Alkoxy Group Variations :
- Isopropoxy vs. Ethoxy/Methoxy : The bulkier isopropoxy group (e.g., in 1160263-81-9) may reduce solubility in polar solvents compared to smaller ethoxy or methoxy substituents .
- Para vs. Meta Substitution : The 4-isopropoxyphenyl group (para) in the target compound vs. 3-isopropoxyphenyl (meta) in QY-8450 influences molecular symmetry and dipole moments, which could impact crystal packing and melting points.
Key Observations:
- Synthesis Efficiency : All analogues use thionyl chloride for carbonyl chloride formation, but yields vary depending on precursor purity and substituent stability .
Key Observations:
- Reactivity Hazards: All quinoline carbonyl chlorides are corrosive due to the acyl chloride group, necessitating stringent safety protocols .
- Storage : Bulkier substituents (e.g., isopropoxy) may improve stability by reducing hygroscopicity compared to smaller alkoxy groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, and how are intermediates characterized?
- Methodology : The compound is synthesized via Friedländer quinoline synthesis or palladium-catalyzed cross-coupling. Key intermediates (e.g., substituted anilines or acyl chlorides) are characterized using / NMR and HRMS to confirm regioselectivity and purity. For example, NMR chemical shifts for aromatic protons in the quinoline core (δ 7.5–8.8 ppm) and isopropoxy groups (δ 1.3–1.5 ppm, split doublet) are critical for structural validation .
Q. How can impurities or byproducts in the synthesis of this compound be identified and minimized?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS are used to monitor reaction progress. Common byproducts (e.g., dechlorinated derivatives or unreacted intermediates) are identified via retention time matching and fragmentation patterns. Recrystallization from ethyl acetate/hexane mixtures improves purity (>98%) .
Q. What safety precautions are essential when handling this acyl chloride in laboratory settings?
- Methodology : Use inert atmosphere (N/Ar) during reactions to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and fume hoods. Storage under anhydrous conditions (4°C, desiccator) prevents decomposition to the carboxylic acid .
Advanced Research Questions
Q. How does the electron-withdrawing chlorine substituent at the 8-position influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : Computational studies (DFT, B3LYP/6-31G*) predict enhanced electrophilicity at the carbonyl carbon due to resonance effects from the chlorine atom. Experimentally, reaction rates with amines (e.g., piperazine) are monitored via NMR, showing 2–3× faster kinetics compared to non-chlorinated analogs .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is employed. Key parameters: space group , Å, Å, Å. ORTEP-3 graphical models validate bond angles (e.g., C4-C=O = 120.5°) and confirm planarity of the quinoline ring .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
- Methodology : Batch-to-batch variations arise from residual solvents (e.g., DMF) or tautomerism. Use deuterated DMSO- for NMR to stabilize the keto-enol equilibrium. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What role does the isopropoxy group play in modulating the compound’s solubility and bioactivity?
- Methodology : LogP measurements (shake-flask method) show increased lipophilicity (LogP = 3.2) compared to methoxy analogs (LogP = 2.5). In vitro assays (e.g., enzyme inhibition) reveal enhanced membrane permeability, attributed to the bulky isopropoxy moiety disrupting π-π stacking in aqueous media .
Methodological Challenges and Solutions
- Contradiction in Reactivity : Some studies report instability in polar aprotic solvents (e.g., THF), while others use them successfully. Resolution: Pre-dry solvents over molecular sieves and monitor via TLC to detect premature hydrolysis .
- Crystallization Difficulties : Needle-like crystals often form, complicating SC-XRD. Solution: Slow evaporation from dichloromethane/hexane at 4°C yields block-shaped crystals suitable for diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
